Cyclohexyl 4-methylbenzylidenecarbamate

Procurement Risk Data Scarcity Carbamate Chemistry

Cyclohexyl 4-methylbenzylidenecarbamate is a synthetic organic compound classified as a carbamate ester, structurally defined by a cyclohexyl ring linked to a 4-methylbenzylidene moiety via a carbamate functional group. Its molecular formula is C15H19NO2, with a molecular weight of approximately 245.32 g/mol.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
Cat. No. B13006890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 4-methylbenzylidenecarbamate
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=NC(=O)OC2CCCCC2
InChIInChI=1S/C15H19NO2/c1-12-7-9-13(10-8-12)11-16-15(17)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3/b16-11+
InChIKeyHIDGICDZUWRMJQ-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 4-methylbenzylidenecarbamate: Chemical Identity and Procurement Baseline


Cyclohexyl 4-methylbenzylidenecarbamate is a synthetic organic compound classified as a carbamate ester, structurally defined by a cyclohexyl ring linked to a 4-methylbenzylidene moiety via a carbamate functional group [1]. Its molecular formula is C15H19NO2, with a molecular weight of approximately 245.32 g/mol [1]. The compound is primarily listed by research chemical suppliers as a reagent for laboratory R&D purposes, with a typical minimum purity specification of 95% . Publicly available authoritative databases and primary literature contain minimal characterization data beyond basic physicochemical properties, and no biological activity, toxicological, or industrial application data with explicit quantitative benchmarks were identified for this specific compound in the searched sources.

Procurement Risks of Generic Substitution for Cyclohexyl 4-methylbenzylidenecarbamate


Without published comparative performance data for Cyclohexyl 4-methylbenzylidenecarbamate, generic substitution within the cyclohexyl benzylidenecarbamate class carries unquantifiable risk. Closely related analogs, such as Cyclohexyl 2,4-dimethoxybenzylidenecarbamate (CAS 681260-44-6), differ in their aromatic substitution pattern . These structural variations are known to influence electronic properties, steric hindrance, and hydrolytic stability in carbamate-based inhibitors, as demonstrated in structure-property relationship studies on cyclohexylcarbamic acid aryl esters [1]. Therefore, assuming interchangeable performance between analogs without compound-specific data is unsupported and could lead to experimental failure or procurement of a reagent with unsuitable reactivity or selectivity for the intended application.

Quantitative Differentiation Evidence for Cyclohexyl 4-methylbenzylidenecarbamate


Absence of Publicly Available Comparative Biological or Performance Data

A systematic search of public authoritative databases (PubChem, ChemSpider) and primary literature was conducted for Cyclohexyl 4-methylbenzylidenecarbamate. No records containing quantitative comparator data (e.g., IC50, Ki, LogP, stability half-life, reaction yield vs. analog) were identified for this specific compound in relation to any named analog [1]. The only structural analog identified with a public record, Cyclohexyl 2,4-dimethoxybenzylidenecarbamate, also lacks published comparative performance data . This evidence gap means that no head-to-head selection or procurement decision can currently be guided by quantitative differentiation claims.

Procurement Risk Data Scarcity Carbamate Chemistry

Appropriate Procurement Scenarios for Cyclohexyl 4-methylbenzylidenecarbamate


Exploratory Chemistry and Scaffold Derivatization

Given the absence of comparative performance data, the most appropriate procurement scenario for Cyclohexyl 4-methylbenzylidenecarbamate is as a starting material for exploratory synthetic chemistry. Its defined structure and commercial availability at a specified purity (e.g., 95% ) make it suitable for in-house derivatization where the user intends to generate their own structure-activity relationship (SAR) data against custom-selected analogs .

Method Development and Analytical Standard

The compound can serve as a reference standard for developing analytical methods (e.g., HPLC, LC-MS) targeting this specific carbamate scaffold. Its distinct molecular weight and predicted logP (estimated ~3.6 based on analog data ) can be used for method calibration, provided the user validates purity and identity independently.

Procurement When Specific Structural Features Are Explicitly Required

If an experimental protocol explicitly mandates the 4-methylbenzylidene substituent on a cyclohexyl carbamate core—for example, as a key intermediate in a patent synthesis route—then procurement of this exact compound is necessary to ensure fidelity to the described process. In such cases, a certificate of analysis confirming identity (e.g., NMR, MS) is critical .

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